6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine
Description
6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine is a pyrimidine derivative characterized by a chlorine substituent at position 6 and a cyclohexyl group attached to the N4 nitrogen. Its molecular formula is C₁₀H₁₅ClN₄, with a molecular weight of 226.71 g/mol .
Properties
IUPAC Name |
6-chloro-4-N-cyclohexylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c11-8-6-9(15-10(12)14-8)13-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZJINMPNIFLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine typically involves the chlorination of pyrimidine derivatives. One common method starts with 2,4-diamino-6-hydroxypyrimidine, which is chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-diamino-6-chloropyrimidine . This intermediate is then reacted with cyclohexylamine under controlled conditions to produce the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination and amination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Scientific Applications of 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine
This compound is a heterocyclic compound derived from pyrimidine, featuring a six-membered ring with nitrogen atoms at positions 1 and 3. It has a molecular formula of and a molecular weight of approximately 226.70 g/mol. The compound is characterized by a pyrimidine ring substituted at the N4 position with a cyclohexyl group and amino groups at the 2 and 4 positions.
Methods of Preparation
The synthesis of this compound typically involves the chlorination of pyrimidine derivatives. A common method starts with 2,4-diamino-6-hydroxypyrimidine, which is chlorinated using phosphorus oxychloride () to yield 2,4-diamino-6-chloropyrimidine. Industrial production involves large-scale chlorination and amination reactions, optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions
This compound undergoes several chemical reactions:
- Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols. Common reagents include sodium hydride () or potassium carbonate () in polar aprotic solvents like dimethylformamide.
- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity. Oxidizing agents such as hydrogen peroxide () or potassium permanganate () can be used, while reducing agents like lithium aluminum hydride () or sodium borohydride () are also applicable.
The major products formed from these reactions depend on the specific reagents and conditions used, yielding various N-substituted pyrimidines or functionalized derivatives.
Scientific Research Applications
This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors. It is also used in the synthesis of advanced materials with specific electronic and optical properties. Furthermore, it serves as a tool compound in studying enzyme interactions and cellular pathways and is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Biological Activities
This compound exhibits several biological activities:
- Enzyme Inhibition: It can inhibit specific enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), leading to reduced cellular proliferation and increased apoptosis in cancer cells.
- Signaling Pathway Modulation: It may interfere with cellular signaling pathways, including those mediated by cytokines, which are crucial in inflammatory responses and cancer development.
Case Studies
- Inhibition of JAK Kinases: A study demonstrated that the compound effectively inhibited JAK1 and JAK3 kinases in vitro, leading to reduced levels of pro-inflammatory cytokines in murine models, suggesting its potential use in treating autoimmune diseases like rheumatoid arthritis.
- Anticancer Efficacy: In a study involving human cancer cell lines, treatment with this compound resulted in significant apoptosis and cell cycle arrest, linked to the downregulation of CDK activity.
Mechanism of Action
The mechanism of action of 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine with key analogs, focusing on substituents, molecular properties, and applications:
Key Observations
Substituent Effects on Lipophilicity :
- The cyclohexyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., dimethyl or methyl groups). This property may improve membrane permeability in drug design but could reduce aqueous solubility .
- Pyrimethamine (with ethyl and 4-chlorophenyl groups) demonstrates how bulky aromatic substituents can optimize target binding (e.g., dihydrofolate reductase in malaria parasites) .
Hydrogen-Bonding and Supramolecular Applications: The dimethyl analog (C₆H₉ClN₄) retains free amino groups at position 2, enabling hydrogen-bonding interactions critical for crystal engineering and molecular recognition .
Biological Activity: Kinase Inhibition: Compound 8 in (C₂₀H₁₇ClFN₅) inhibits receptor tyrosine kinases, suggesting that N4-aryl substituents and fused-ring systems (e.g., pyrrolo[2,3-d]pyrimidine) enhance target specificity . Patent Relevance: The methyl-phenyl analog (C₁₁H₁₁ClN₄) highlights the pharmaceutical industry’s interest in pyrimidine derivatives for novel therapeutics .
Research Findings and Implications
- Synthetic Flexibility : Pyrimidine cores allow modular substitution, enabling tailored pharmacokinetic profiles. For example, replacing cyclohexyl with isopropyl (as in iprymidam , cited in ) could balance lipophilicity and metabolic stability .
- Thermal Stability : Melting points (e.g., 210°C for compound 8 in ) correlate with substituent rigidity, suggesting that bulky groups improve thermal stability .
Biological Activity
6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 228.7 g/mol. The compound features a pyrimidine ring substituted at the N4 position with a cyclohexyl group and carries amino groups at the 2 and 4 positions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, particularly cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). This inhibition can lead to reduced cellular proliferation and increased apoptosis in cancer cells .
- Signaling Pathway Modulation : It may interfere with various cellular signaling pathways, including those mediated by cytokines, which are crucial in inflammatory responses and cancer development .
Biological Activities
The biological activities of this compound have been investigated in several studies:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits promising anticancer properties. It has been noted for its ability to inhibit tumor growth in various cancer models, including leukemia and solid tumors .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties through the inhibition of JAK kinases, which play a significant role in mediating inflammatory responses .
Case Studies
Several case studies highlight the potential applications of this compound:
- Inhibition of JAK Kinases : A study demonstrated that the compound effectively inhibited JAK1 and JAK3 kinases in vitro, leading to reduced levels of pro-inflammatory cytokines in murine models. This suggests its potential use in treating autoimmune diseases like rheumatoid arthritis .
- Anticancer Efficacy : In another study involving human cancer cell lines, treatment with this compound resulted in significant apoptosis and cell cycle arrest. The mechanism was linked to the downregulation of CDK activity.
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic: What synthetic routes are recommended for 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine?
Methodological Answer:
A common approach involves nucleophilic substitution at the C4 position of a 6-chloropyrimidine scaffold. For example, cyclohexylamine can be introduced via a palladium-catalyzed coupling reaction under inert conditions (e.g., N₂ atmosphere). Key steps include:
- Activation of the pyrimidine core using a base like K₂CO₃.
- Optimization of solvent polarity (e.g., DMF or DMSO) to enhance reactivity .
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient). Validate purity using HPLC or TLC (Rf ~0.5 in CHCl₃/MeOH 10:1) .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–Cl = ~1.73 Å) and hydrogen-bonding networks (N–H···N interactions). Use Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELX software .
- NMR spectroscopy : ¹H NMR in DMSO-d₆ detects NH₂ groups (δ ~5.6–6.0 ppm) and cyclohexyl protons (δ ~1.2–2.0 ppm). ¹³C NMR confirms aromatic carbons (δ ~150–160 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ peaks (e.g., m/z 267.1 for C₁₀H₁₅ClN₅) .
Basic: How should researchers assess its stability under laboratory conditions?
Methodological Answer:
- Thermal stability : Perform TGA (10°C/min, N₂ atmosphere) to identify decomposition temperatures (typically >200°C).
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC. Store in amber vials at 2–8°C under inert gas (Ar or N₂) to prevent oxidation .
- Hydrolytic stability : Test in buffered solutions (pH 1–12) at 37°C. Use LC-MS to detect hydrolysis products (e.g., cyclohexylamine release) .
Advanced: How do substituent modifications impact its biological activity?
Methodological Answer:
- Structure-activity relationship (SAR) : Replace the cyclohexyl group with aryl or alkyl groups (e.g., 4-chlorophenyl) to evaluate kinase inhibition potency. IC₅₀ values correlate with substituent electronegativity and steric bulk .
- Enzyme assays : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based assays. Compare ΔG values (docking simulations) to explain binding affinity variations .
- Meta-analysis : Cross-reference bioactivity data with PubChem or ChEMBL to identify trends in pyrimidine-based inhibitors .
Advanced: What computational strategies predict its physicochemical properties?
Methodological Answer:
- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to optimize geometry and calculate electrostatic potential maps (e.g., Cl atom electron-withdrawing effects) .
- ADMET prediction : Employ SwissADME to estimate logP (~2.8), solubility (≤50 µM), and CYP450 interactions. Validate with experimental logD₇.₄ (shake-flask method) .
- Molecular docking : Autodock Vina for binding mode analysis against target proteins (e.g., ATP-binding pockets). Compare with crystallographic data (PDB entries) .
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- Cross-validation : Compare NMR shifts with NIST Chemistry WebBook entries (e.g., 6-Chloro-2,4-diaminopyrimidine, CAS 156-83-2) .
- Dynamic NMR : For tautomeric equilibria (e.g., amine-imine), use variable-temperature ¹H NMR (25–80°C) to observe coalescence .
- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to clarify ambiguous NH₂ signals in crowded spectra .
Advanced: What mechanisms underlie its kinase inhibition?
Methodological Answer:
- Competitive inhibition : Perform kinetic assays (Lineweaver-Burk plots) to confirm binding at ATP sites. Ki values <1 µM suggest high affinity .
- X-ray co-crystallography : Resolve inhibitor-enzyme complexes (e.g., PDB 3POZ) to identify key interactions (e.g., H-bonds with Glu738 in EGFR) .
- Resistance profiling : Test against mutant kinases (e.g., T790M EGFR) to assess clinical relevance .
Advanced: How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature (80–120°C), catalyst loading (5–10% Pd/C), and solvent ratios (DMF/H₂O) to maximize yield (>85%). Use ANOVA for statistical validation .
- Flow chemistry : Implement continuous-flow reactors to reduce reaction time (from 24h to 2h) and improve safety (controlled exotherms) .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower environmental impact .
Advanced: How to detect and quantify degradation products?
Methodological Answer:
- Forced degradation : Expose to 0.1M HCl/NaOH (70°C, 48h) and analyze via UPLC-QTOF-MS. Fragment ions (m/z 154.1, 112.0) indicate pyrimidine ring cleavage .
- Stability-indicating methods : Develop a gradient HPLC method (C18 column, 0.1% TFA in H₂O/ACN) with resolution >2.0 between parent and degradation peaks .
- EP/JP compliance : Follow ICH Q2(R1) guidelines for validation (precision RSD <2%, accuracy 98–102%) .
Advanced: What supramolecular interactions dominate its crystal packing?
Methodological Answer:
- Hydrogen-bond analysis : Identify N–H···N and C–H···Cl interactions (d ~2.8–3.2 Å) using Mercury software. These stabilize layered or helical motifs .
- π-π stacking : Measure interplanar distances (~3.5 Å) between pyrimidine rings. Hirshfeld surface analysis quantifies contact contributions (e.g., 15% π-stacking) .
- Thermal expansion : Use SC-XRD at 100–298 K to assess lattice flexibility. Anisotropic displacement parameters (Uij) reveal weak van der Waals forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
